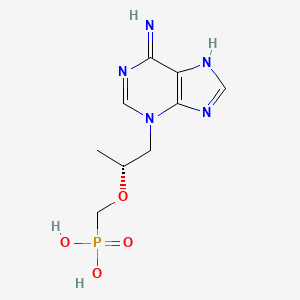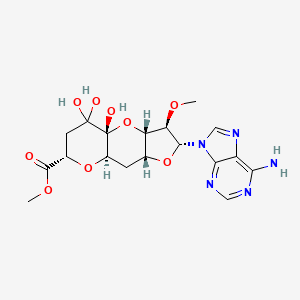![molecular formula C23H34O5 B13434530 (5b)-17,20:20,21-Bis[methylenebis(oxy)]pregnan-3-one](/img/structure/B13434530.png)
(5b)-17,20:20,21-Bis[methylenebis(oxy)]pregnan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
17,20:20,21-Bis(methylenedioxy)5beta-pregnan-3-one is a synthetic organic compound with the molecular formula C23H36O5 It is a derivative of pregnane, a steroid nucleus, and features two methylenedioxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 17,20:20,21-Bis(methylenedioxy)5beta-pregnan-3-one typically involves the following steps:
Starting Material: The synthesis begins with a suitable pregnane derivative.
Oxidation: The final step involves the oxidation of the intermediate to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale methylenation and oxidation processes, optimized for yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, are tailored to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: 17,20:20,21-Bis(methylenedioxy)5beta-pregnan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The methylenedioxy groups can participate in substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions for substitution reactions may involve nucleophiles and catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
17,20:20,21-Bis(methylenedioxy)5beta-pregnan-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research explores its potential therapeutic effects and its role in drug development.
Industry: It is utilized in the production of specialized chemicals and materials.
Wirkmechanismus
The mechanism of action of 17,20:20,21-Bis(methylenedioxy)5beta-pregnan-3-one involves its interaction with specific molecular targets and pathways. The methylenedioxy groups play a crucial role in its binding affinity and activity. The compound may modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
- 17,20:20,21-Bis(methylenedioxy)5beta-pregnan-3beta-ol
- 17,20:20,21-Bis(methylenedioxy)5alpha-pregnan-3-one
Comparison: Compared to similar compounds, 17,20:20,21-Bis(methylenedioxy)5beta-pregnan-3-one is unique due to its specific structural configuration and the presence of methylenedioxy groups
Eigenschaften
Molekularformel |
C23H34O5 |
|---|---|
Molekulargewicht |
390.5 g/mol |
InChI |
InChI=1S/C23H34O5/c1-20-8-5-16(24)11-15(20)3-4-17-18(20)6-9-21(2)19(17)7-10-22(21)23(28-14-26-22)12-25-13-27-23/h15,17-19H,3-14H2,1-2H3/t15-,17-,18?,19+,20+,21+,22-,23?/m1/s1 |
InChI-Schlüssel |
GSJHLYGYWAOIDG-OQUWOWODSA-N |
Isomerische SMILES |
C[C@]12CCC(=O)C[C@H]1CC[C@@H]3C2CC[C@]4([C@H]3CC[C@]45C6(COCO6)OCO5)C |
Kanonische SMILES |
CC12CCC(=O)CC1CCC3C2CCC4(C3CCC45C6(COCO6)OCO5)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl4-amino-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate](/img/structure/B13434472.png)
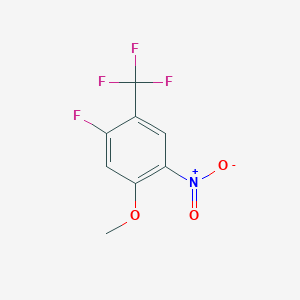
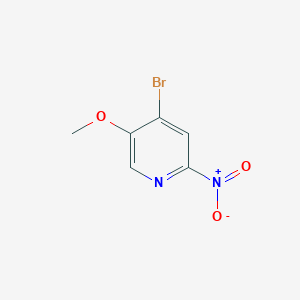
![Sodium;4-[3-(3-fluorophenyl)-5,5-dimethyl-4-oxofuran-2-yl]benzenesulfinate](/img/structure/B13434479.png)
![4-Amino-5-chloro-N-[1-(3-methoxypropyl)-4-piperidinyl]-7-benzofurancarboxamide](/img/structure/B13434483.png)
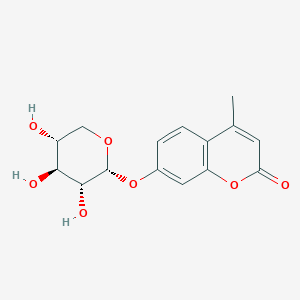
![tetrasodium;(2S)-2-[[(1S)-1,2-dicarboxylatoethyl]amino]-3-hydroxybutanedioate](/img/structure/B13434493.png)
![methyl (3E)-6-chloro-2-hydroxy-3-[[methoxycarbonyl-[4-(trifluoromethoxy)phenyl]carbamoyl]hydrazinylidene]-1H-indene-2-carboxylate](/img/structure/B13434497.png)
![5-[(4-Bromophenyl)methoxymethyl]-2-(2-ethylpyridin-4-yl)-4-methyl-1,3-thiazole](/img/structure/B13434502.png)
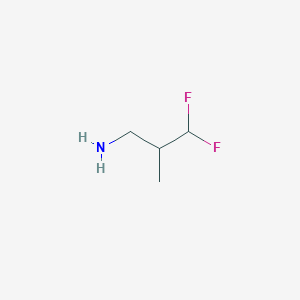
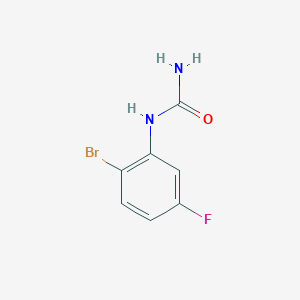
![[3-Benzoyloxy-2-(bromomethyl)-6-methoxyoxan-4-yl] benzoate](/img/structure/B13434511.png)
